molecular formula C4H6BrN3O B572493 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1243250-10-3

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B572493
CAS No.: 1243250-10-3
M. Wt: 192.016
InChI Key: DPNFETVBWMNYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the CAS Number: 1243250-10-3. It has a linear formula of C4 H6 Br N3 O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9). The molecular weight of the compound is 192.02 .

Scientific Research Applications

Microwave-promoted Synthesis and Biological Activity

A study by Özil et al. (2015) demonstrates the microwave-promoted synthesis of fused and non-fused 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in developing new antimicrobial agents with specific enzyme inhibition properties Özil, Bodur, Ülker, & Kahveci, 2015.

Anticancer Evaluation of Triazole Derivatives

Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study highlights the potential of 1,2,4-triazole derivatives in cancer therapy, indicating the importance of structural modification for enhancing anticancer efficacy Bekircan, Kucuk, Kahveci, & Bektaş, 2008.

Synthesis and Antimicrobial Activities

Another research conducted by Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This study provides insight into the structure-activity relationship, showing how modifications in the triazole ring can lead to compounds with significant antimicrobial properties Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Metal Complexes and Structural Characterization

Research by Sancak et al. (2007) detailed the synthesis, characterization, and comparison of Cu(II), Ni(II), and Fe(II) complexes with a substituted [1,2,4] triazole Schiff base derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This work not only contributes to the field of coordination chemistry but also explores the potential applications of these complexes in various industrial and biological contexts Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007.

Luminescent and Nonlinear Optical Properties

A study by Nadeem et al. (2017) synthesized and characterized 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, investigating its luminescent and nonlinear optical properties. The compound exhibited promising photophysical properties, highlighting its potential applications in the development of optical materials and devices Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017.

Safety and Hazards

The safety information and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

5-bromo-2-ethyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFETVBWMNYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229719
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-10-3
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.